2-[4-[[1-(1-adamantyl)ethylamino]methyl]-2-methoxyphenoxy]-N-tert-butylacetamide;hydrochloride
Overview
Description
2-[4-[[1-(1-adamantyl)ethylamino]methyl]-2-methoxyphenoxy]-N-tert-butylacetamide;hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantyl group, a methoxyphenoxy moiety, and a tert-butylacetamide group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[1-(1-adamantyl)ethylamino]methyl]-2-methoxyphenoxy]-N-tert-butylacetamide;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the adamantyl group: This can be achieved through the alkylation of adamantane with suitable alkyl halides.
Introduction of the methoxyphenoxy group: This step involves the reaction of a phenol derivative with methoxy groups under basic conditions.
Amidation reaction: The final step involves the coupling of the intermediate with tert-butylacetamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[1-(1-adamantyl)ethylamino]methyl]-2-methoxyphenoxy]-N-tert-butylacetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[4-[[1-(1-adamantyl)ethylamino]methyl]-2-methoxyphenoxy]-N-tert-butylacetamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-[[1-(1-adamantyl)ethylamino]methyl]-2-methoxyphenoxy]-N-tert-butylacetamide;hydrochloride involves its interaction with specific molecular targets. The adamantyl group is known to enhance the compound’s stability and facilitate its binding to target proteins. The methoxyphenoxy group may interact with cellular receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenoxy group but lacks the adamantyl and tert-butylacetamide groups.
2-Fluorodeschloroketamine: Contains a similar adamantyl structure but differs in its functional groups.
Uniqueness
2-[4-[[1-(1-adamantyl)ethylamino]methyl]-2-methoxyphenoxy]-N-tert-butylacetamide;hydrochloride is unique due to its combination of structural features, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[[1-(1-adamantyl)ethylamino]methyl]-2-methoxyphenoxy]-N-tert-butylacetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O3.ClH/c1-17(26-12-19-8-20(13-26)10-21(9-19)14-26)27-15-18-6-7-22(23(11-18)30-5)31-16-24(29)28-25(2,3)4;/h6-7,11,17,19-21,27H,8-10,12-16H2,1-5H3,(H,28,29);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTUTHKJPVBGQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC(=C(C=C4)OCC(=O)NC(C)(C)C)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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